Cas no 497147-11-2 (N-Hydroxy Pomalidomide)

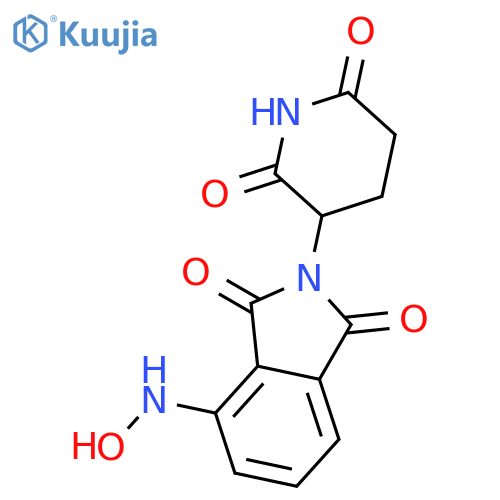

N-Hydroxy Pomalidomide structure

商品名:N-Hydroxy Pomalidomide

CAS番号:497147-11-2

MF:C13H11N3O5

メガワット:289.243542909622

CID:1528892

N-Hydroxy Pomalidomide 化学的及び物理的性質

名前と識別子

-

- 1H-Isoindole-1,3(2H)-dione,2-(2,6-dioxo-3-piperidinyl)-4-(hydroxyamino)-

- N-Hydroxy Pomalidomide

-

計算された属性

- せいみつぶんしりょう: 289.06993

じっけんとくせい

- PSA: 115.81

N-Hydroxy Pomalidomide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | H953223-10mg |

N-Hydroxy Pomalidomide |

497147-11-2 | 10mg |

$ 74.00 | 2023-09-07 | ||

| TRC | H953223-50mg |

N-Hydroxy Pomalidomide |

497147-11-2 | 50mg |

$ 334.00 | 2023-09-07 | ||

| TRC | H953223-25mg |

N-Hydroxy Pomalidomide |

497147-11-2 | 25mg |

$176.00 | 2023-05-18 | ||

| TRC | H953223-100mg |

N-Hydroxy Pomalidomide |

497147-11-2 | 100mg |

$ 623.00 | 2023-09-07 |

N-Hydroxy Pomalidomide 関連文献

-

Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025

-

Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738

-

Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630

-

Jing Xu,Chunrui Wang,Yao Zhang,Xu Liu,Xiaoyun Liu,Shenyang Huang,Xiaoshuang Chen CrystEngComm, 2013,15, 764-768

-

Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171

497147-11-2 (N-Hydroxy Pomalidomide) 関連製品

- 191732-72-6(Lenalidomide)

- 19171-19-8(Pomalidomide)

- 19171-18-7(4-Nitrothalidomide)

- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)

- 1481136-43-9(1-[(2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid)

- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)

- 90561-73-2(BENZENE, 1-(2-BROMO-1-METHYLETHYL)-4-FLUORO-)

- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)

- 1804912-51-3(2-(Aminomethyl)-4-bromo-6-(difluoromethyl)-3-fluoropyridine)

- 1820704-65-1(ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量